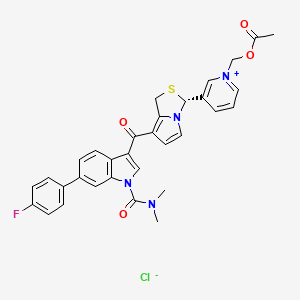

Abt-299

Description

Properties

CAS No. |

161395-35-3 |

|---|---|

Molecular Formula |

C32H28ClFN4O4S |

Molecular Weight |

619.1 g/mol |

IUPAC Name |

[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride |

InChI |

InChI=1S/C32H28FN4O4S.ClH/c1-20(38)41-19-35-13-4-5-23(16-35)31-36-14-12-26(29(36)18-42-31)30(39)27-17-37(32(40)34(2)3)28-15-22(8-11-25(27)28)21-6-9-24(33)10-7-21;/h4-17,31H,18-19H2,1-3H3;1H/q+1;/p-1/t31-;/m1./s1 |

InChI Key |

NKIONDJYXPXFFL-JSSVAETHSA-M |

Isomeric SMILES |

CC(=O)OC[N+]1=CC=CC(=C1)[C@@H]2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |

Canonical SMILES |

CC(=O)OC[N+]1=CC=CC(=C1)C2N3C=CC(=C3CS2)C(=O)C4=CN(C5=C4C=CC(=C5)C6=CC=C(C=C6)F)C(=O)N(C)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT 299 ABT-299 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LM-299

An in-depth analysis of current biomedical literature and public disclosures reveals that the designation "Abt-299" is not associated with a single, well-defined therapeutic agent. Instead, the identifier appears to be linked to at least two distinct investigational compounds with fundamentally different mechanisms of action. This guide will address the most prominent of these, the bispecific antibody LM-299 , while also acknowledging the existence of a separate small molecule entity previously referred to as This compound .

Clarification of "this compound"

Initial searches for "this compound" can lead to information about a prodrug of A-85783, a potent antagonist of the platelet-activating factor (PAF) receptor. However, recent and more prevalent information, particularly from late 2024 and early 2025, points to LM-299 , an investigational bispecific antibody developed by LaNova Medicines and licensed by Merck. Given the contemporary relevance and the detailed mechanism of action described in recent announcements, this guide will focus on LM-299.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LM-299 is an investigational bispecific antibody engineered to simultaneously target two critical pathways in oncology: the programmed cell death protein-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) signaling pathway.[1][2] By co-targeting these pathways, LM-299 aims to deliver a synergistic anti-tumor effect by concurrently reactivating the host immune response against cancer cells and inhibiting tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2]

Molecular Structure and Design

LM-299 possesses a differentiated molecular architecture. It is composed of an anti-VEGF antibody that is linked to two single-domain anti-PD-1 antibodies at its C-terminus. This design is intended to provide a high level of expression and druggability, with the potential for best-in-class efficacy.

Dual Mechanism of Action

The therapeutic strategy of LM-299 is predicated on the dual inhibition of PD-1 and VEGF signaling.

Immune Checkpoint Blockade via PD-1 Inhibition

The binding of the programmed death-ligand 1 (PD-L1), often expressed on the surface of tumor cells, to the PD-1 receptor on activated T cells, delivers an inhibitory signal that suppresses the T cell's anti-tumor activity. LM-299, through its anti-PD-1 domains, blocks this interaction. This releases a critical brake on the immune system, allowing for the reactivation and proliferation of tumor-specific T cells, thereby enhancing the body's own immune response against the cancer.

Anti-Angiogenesis via VEGF Inhibition

Tumors require a dedicated blood supply to grow and metastasize, a process known as angiogenesis. A key driver of this process is the vascular endothelial growth factor (VEGF), which binds to its receptors (VEGFR) on endothelial cells, stimulating the formation of new blood vessels. The anti-VEGF component of LM-299 sequesters VEGF, preventing it from binding to its receptors. This leads to the inhibition of angiogenesis, which in turn can starve the tumor of essential nutrients and oxygen, leading to a reduction in tumor growth and proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for preclinical evaluation of LM-299.

Caption: Dual targeting mechanism of LM-299.

Caption: Generalized preclinical to clinical workflow for LM-299.

Preclinical and Clinical Development

Preclinical Evidence

Preclinical studies have provided the foundational evidence for the therapeutic potential of LM-299. These investigations have demonstrated that the bispecific antibody effectively inhibits tumor growth in human peripheral blood mononuclear cells (hPBMCs)-humanized mouse models. Furthermore, non-human primate (NHP) Good Laboratory Practice (GLP) toxicity studies have indicated a favorable safety profile for LM-299, supporting its transition to clinical trials.

Clinical Trials

A Phase 1 clinical trial for LM-299 is currently enrolling patients with advanced solid tumors in China. LaNova Medicines also plans to initiate another Phase 1 trial in the United States, with an Investigational New Drug (IND) application anticipated in the latter half of 2024.

Quantitative Data

At present, specific quantitative data from preclinical or clinical studies, such as binding affinities (Kd values), IC50/EC50 values for functional inhibition, or detailed pharmacokinetic parameters, are not publicly available in the reviewed sources. As LM-299 progresses through clinical development, it is anticipated that such data will be presented at scientific conferences and in peer-reviewed publications.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of LM-299 have not been publicly disclosed. However, based on standard practices in antibody drug development, the following methodologies are likely to have been employed:

-

Binding Affinity and Kinetics: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) would be used to determine the on-rate, off-rate, and overall binding affinity (Kd) of the anti-PD-1 and anti-VEGF components of LM-299 to their respective targets.

-

Cell-Based Functional Assays:

-

PD-1 Blockade: A reporter gene assay using engineered T cells co-cultured with PD-L1-expressing cells would be a standard method to quantify the ability of LM-299 to block the PD-1/PD-L1 interaction and restore T cell signaling.

-

VEGF Neutralization: An endothelial cell proliferation or migration assay, such as a wound-healing assay or a tube formation assay, would be used to assess the ability of LM-299 to inhibit VEGF-induced angiogenesis in vitro.

-

-

In Vivo Efficacy Studies:

-

Tumor Models: Syngeneic mouse tumor models or humanized mouse models engrafted with human immune cells and bearing human tumor xenografts would be utilized to evaluate the in vivo anti-tumor efficacy of LM-299.

-

Pharmacodynamic (PD) Biomarkers: Immunohistochemistry (IHC) or flow cytometry would be employed on tumor and immune cell populations from treated animals to assess target engagement and the downstream effects of PD-1 and VEGF blockade (e.g., increased T cell infiltration, decreased microvessel density).

-

-

Toxicology Studies:

-

GLP Toxicology: Studies in non-human primates would be conducted under Good Laboratory Practice (GLP) conditions to evaluate the safety and toxicity profile of LM-299 at various dose levels, informing the starting dose for human clinical trials.

-

The Alternative "this compound": A Platelet-Activating Factor (PAF) Receptor Antagonist

For the purpose of clarity, it is important to note that the designation "this compound" has also been used to refer to a prodrug of A-85783. A-85783 is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. PAF is a lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. The mechanism of action of this compound would involve competitive binding to the PAF receptor, thereby blocking the downstream signaling cascades initiated by PAF. This is a distinct mechanism from the immunomodulatory and anti-angiogenic effects of the bispecific antibody LM-299.

References

Abt-299: A Technical Guide to a Potent Platelet-Activating Factor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Abt-299, a water-soluble prodrug of the potent and selective platelet-activating factor (PAF) receptor antagonist, A-85783. This document details its mechanism of action, key quantitative data from preclinical studies, and comprehensive experimental protocols for its characterization. Included are detailed signaling pathway diagrams, experimental workflows, and a summary of its pharmacokinetic profile, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor.[2] The development of PAF receptor antagonists has been a significant area of research for therapeutic intervention in various inflammatory conditions. This compound was developed as a water-soluble prodrug to improve the delivery of its highly potent active form, A-85783.[3] This guide serves as a comprehensive technical resource on the preclinical data and methodologies associated with this compound and A-85783.

Mechanism of Action

This compound is rapidly converted in vivo to its active metabolite, A-85783.[3] A-85783 is a potent and specific antagonist of the platelet-activating factor (PAF) receptor. It competitively and reversibly inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascades that lead to various cellular responses.[3]

The binding of PAF to its Gq-protein coupled receptor typically activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in physiological responses such as platelet aggregation, inflammation, and increased vascular permeability. A-85783 effectively blocks these PAF-induced cellular events.

Quantitative Data

The following tables summarize the key quantitative data for A-85783, the active form of this compound.

Table 1: In Vitro Receptor Binding Affinity of A-85783

| Species | Tissue/Cell Type | Ki (nM) |

| Human | Platelet Membranes | 0.3 |

| Rabbit | Platelet Membranes | 3.9 |

Table 2: In Vivo Efficacy of this compound

| Species | PAF-Induced Response | Route of Administration | ED50 (µg/kg) |

| Rat | Increased Vascular Permeability | i.v. | 6 - 10 |

| Rat | Hypotension | i.v. | 6 - 10 |

| Rat | Edema | i.v. | 6 - 10 |

| Rat | Lethality | i.v. | 6 - 10 |

| Rat | - | p.o. | 100 |

| Mouse | Increased Vascular Permeability | i.v. | 6 - 10 |

| Mouse | Hypotension | i.v. | 6 - 10 |

| Mouse | Edema | i.v. | 6 - 10 |

| Mouse | Lethality | i.v. | 6 - 10 |

| Mouse | - | p.o. | 100 |

| Guinea Pig | - | i.v. | 100 |

Note: The in vivo efficacy of this compound is attributed to its rapid conversion to A-85783.

Experimental Protocols

PAF Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the PAF receptor.

Materials:

-

[3H]-PAF (radioligand)

-

Platelet membranes (from human or rabbit)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.25% bovine serum albumin)

-

Test compound (e.g., A-85783)

-

Unlabeled PAF (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microcentrifuge tube, add a fixed amount of platelet membrane preparation, a constant concentration of [3H]-PAF, and varying concentrations of the test compound or unlabeled PAF.

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled PAF) from the total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]-PAF binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

This protocol outlines the procedure to measure the inhibitory effect of a test compound on PAF-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Platelet-rich plasma (PRP) prepared from fresh human or animal blood.

-

Platelet-poor plasma (PPP) as a reference.

-

PAF solution (agonist).

-

Test compound (e.g., A-85783).

-

Saline or appropriate vehicle control.

-

Aggregometer.

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes.

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add the test compound or vehicle to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Determine the percentage of inhibition of aggregation by comparing the response in the presence of the test compound to the vehicle control.

-

Calculate the IC50 value from the concentration-response curve.

PAF-Induced Intracellular Calcium Mobilization Assay

This protocol describes the measurement of a test compound's ability to inhibit PAF-induced increases in intracellular calcium concentration.

Materials:

-

Cultured cells expressing PAF receptors (e.g., human platelets, endothelial cells, or a suitable cell line).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

PAF solution.

-

Test compound (e.g., A-85783).

-

Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

-

Load the cells with the calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specified time at 37°C.

-

Wash the cells to remove extracellular dye.

-

Pre-incubate the cells with the test compound or vehicle for a defined period.

-

Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) before adding the agonist.

-

Stimulate the cells by adding PAF.

-

Record the change in fluorescence ratio over time to monitor the intracellular calcium concentration.

-

Quantify the inhibitory effect of the test compound by comparing the peak calcium response to that of the vehicle control.

-

Determine the IC50 value from the concentration-response curve.

In Vivo PAF-Induced Vascular Permeability Assay (Miles Assay)

This protocol details a common method to assess the effect of a test compound on PAF-induced vascular permeability in rodents.

Materials:

-

Rodents (e.g., rats or mice).

-

PAF solution.

-

Test compound (e.g., this compound) or vehicle.

-

Evans Blue dye solution (e.g., 2% in saline).

-

Anesthetic.

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Administer the test compound or vehicle to the animals via the desired route (e.g., intravenous or oral).

-

After a specified pretreatment time, anesthetize the animals.

-

Inject Evans Blue dye intravenously.

-

After a short circulation time (e.g., 5 minutes), inject PAF intradermally at several sites on the shaved dorsal skin. Inject saline as a control at other sites.

-

After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.

-

Extract the extravasated Evans Blue dye from the skin samples by incubating them in formamide at 60°C for 24 hours.

-

Measure the absorbance of the formamide extracts at a wavelength of approximately 620 nm.

-

Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide.

-

Calculate the percentage of inhibition of PAF-induced vascular permeability by the test compound.

Visualizations

References

- 1. Properties of this compound, a prodrug of A-85783, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring Vascular Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Conversion of Abt-299 to A-85783: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo conversion of the prodrug Abt-299 to its active metabolite, A-85783. This compound was developed as a water-soluble prodrug to improve the delivery of A-85783, a potent and specific antagonist of the platelet-activating factor (PAF) receptor. This document details the metabolic pathway, summarizes the available preclinical data, and provides generalized experimental protocols relevant to the study of this conversion.

Introduction

This compound is a prodrug designed for the efficient in vivo delivery of A-85783, a potent antagonist of the platelet-activating factor (PAF) receptor. A-85783 itself has limited aqueous solubility, making parenteral administration challenging. The development of this compound as a soluble prodrug allows for rapid conversion to the active compound A-85783 following administration. Pharmacokinetic studies have demonstrated that this conversion is a key step in the mechanism of action of this compound. Furthermore, A-85783 is subsequently metabolized to pyridine-N-oxide and sulfoxide metabolites, which have also been shown to possess significant biological activity, potentially contributing to the overall therapeutic effect.

Metabolic Conversion Pathway

The primary metabolic event following the administration of this compound is its rapid conversion to the active compound A-85783. This is followed by the metabolism of A-85783 into two major metabolites: a pyridine-N-oxide and a sulfoxide derivative. These metabolites also exhibit noteworthy potency.

Quantitative In Vivo Data

While pharmacokinetic studies in rats have been cited in the literature, specific quantitative data such as plasma concentration-time curves and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound and A-85783 are not publicly available in the retrieved references. The primary source of this information appears to be the 1996 publication by Albert et al. in the Journal of Pharmacology and Experimental Therapeutics, the full text of which could not be accessed.

The available information does indicate that following intravenous administration in rats and mice, this compound exhibits potent inhibition of PAF-induced responses with an ED50 between 6 to 10 micrograms/kg. In guinea pigs, the ED50 was 100 micrograms/kg. This compound is also orally active in rats and mice, with a reported ED50 of 100 micrograms/kg in both species. A 100 microgram/kg dose in rats was shown to provide over 60% protection against PAF challenges for 8 to 16 hours.

Experimental Protocols

The following are generalized protocols for in vivo pharmacokinetic studies in rats, based on standard methodologies in the field. These are intended to serve as a template and would require optimization for the specific study of this compound and A-85783.

Animal Models

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male or female, as specified by the study design

-

Weight: 200-250 g

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, unless fasting is required by the protocol.

Dosing and Administration

-

Intravenous (IV) Administration:

-

Formulation: this compound dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentration.

-

Dose: Based on desired exposure levels (e.g., 1-10 mg/kg).

-

Administration: Bolus injection via the tail vein or a cannulated jugular vein.

-

-

Oral (PO) Administration:

-

Formulation: this compound dissolved or suspended in an appropriate vehicle (e.g., water, 0.5% methylcellulose).

-

Dose: Based on desired exposure levels (e.g., 10-100 mg/kg).

-

Administration: Oral gavage using a suitable feeding needle.

-

Blood Sampling

-

Method: Serial blood samples (e.g., 0.2 mL) collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at predetermined time points.

-

Time Points: Pre-dose, and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) to adequately characterize the absorption, distribution, metabolism, and elimination phases.

-

Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

Bioanalytical Method

-

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and A-85783 in plasma.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.

-

Calibration: A calibration curve with a set of standards of known concentrations is prepared in blank plasma to allow for accurate quantification.

-

Validation: The method should be validated for accuracy, precision, linearity, selectivity, and stability according to regulatory guidelines.

Conclusion

This compound serves as an effective prodrug for the in vivo delivery of the potent PAF receptor antagonist, A-85783. The rapid and efficient conversion of this compound to A-85783 is a critical aspect of its pharmacological activity. While the existing literature confirms this conversion and the subsequent metabolism of A-85783 to other active compounds, detailed quantitative pharmacokinetic data remains largely within proprietary or inaccessible research. The experimental protocols outlined in this guide provide a foundational framework for researchers aiming to conduct their own in vivo studies on this compound and similar prodrug systems. Further investigation to obtain and analyze the specific pharmacokinetic profiles of this compound and A-85783 would be invaluable for a complete understanding of its in vivo behavior and for the development of future therapeutic agents.

Unraveling the Activity of the ABT-299 Pyridine N-Oxide Metabolite: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABT-299 is a water-soluble prodrug developed as a therapeutic agent targeting the platelet-activating factor (PAF) receptor. Upon administration, this compound is rapidly converted in vivo to its active form, A-85783, a potent and specific PAF receptor antagonist. Further metabolism of A-85783 leads to the formation of several metabolites, including a notable pyridine N-oxide derivative. Preclinical evidence suggests that this pyridine N-oxide metabolite possesses significant in vitro and in vivo biological activity, potentially contributing to the overall therapeutic effect of this compound. This document provides a comprehensive guide to the current understanding of the this compound pyridine N-oxide metabolite, focusing on its activity, the experimental protocols used to assess it, and the underlying signaling pathways.

Core Compound and Metabolic Activation

This compound serves as a prodrug, designed to enhance the pharmacokinetic properties of the active compound, A-85783. The metabolic conversion of this compound to A-85783 is a critical step for its pharmacological action. A-85783, in turn, undergoes further biotransformation, which includes the oxidation of its pyridine moiety to form the corresponding N-oxide.

Figure 1. Metabolic pathway of this compound.

Quantitative Activity Data

Table 1: In Vitro Activity of A-85783 (Parent Compound)

| Target | Species | Assay Type | Ki (nM) |

| PAF Receptor | Human | Platelet Membrane Binding | 0.3 |

| PAF Receptor | Rabbit | Platelet Membrane Binding | 3.9 |

Note: Data for the pyridine N-oxide metabolite is not currently available in the cited literature.

Signaling Pathway of PAF Receptor Antagonism

A-85783 and its active metabolites exert their effects by antagonizing the platelet-activating factor receptor (PAFR), a G-protein coupled receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. By blocking the binding of PAF to its receptor, A-85783 and its metabolites inhibit the downstream signaling cascades that lead to these cellular responses.

Figure 2. Mechanism of PAF receptor antagonism.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological evaluation of the A-85783 pyridine N-oxide metabolite are not publicly documented. However, based on general principles of drug metabolism and receptor pharmacology, the following methodologies would be applicable.

Synthesis of Pyridine N-Oxide Metabolites (General Procedure)

The synthesis of pyridine N-oxides from their corresponding pyridine precursors is a common transformation in medicinal chemistry.

Figure 3. General workflow for synthesis of pyridine N-oxides.

Methodology:

-

Dissolution: The parent pyridine compound (A-85783) is dissolved in a suitable organic solvent (e.g., dichloromethane, chloroform).

-

Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the pure pyridine N-oxide metabolite.

PAF Receptor Binding Assay (General Protocol)

To determine the binding affinity of the pyridine N-oxide metabolite for the PAF receptor, a competitive radioligand binding assay is a standard method.

Methodology:

-

Membrane Preparation: Platelet membranes, which are rich in PAF receptors, are prepared from fresh blood samples (e.g., from human or rabbit) by centrifugation and lysis.

-

Assay Setup: In a multi-well plate, the following are combined:

-

A fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF).

-

Varying concentrations of the unlabeled test compound (the pyridine N-oxide metabolite).

-

The prepared platelet membranes.

-

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes with the bound ligand.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki).

Conclusion and Future Directions

The pyridine N-oxide metabolite of A-85783, derived from the prodrug this compound, is a pharmacologically active compound that likely contributes to the therapeutic effects of the parent drug. While its activity as a PAF receptor antagonist is established qualitatively, a significant gap exists in the public domain regarding specific quantitative activity data and detailed experimental protocols. Future research should focus on the isolation or synthesis of this metabolite in sufficient quantities for comprehensive pharmacological characterization. Determining its precise binding affinity, functional antagonism, and pharmacokinetic profile will be crucial for a complete understanding of the overall activity of this compound and for the potential development of new therapeutic agents based on this metabolite.

The Inhibitory Effect of Abt-299 on β-Platelet Globulin Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the mechanism and effect of Abt-299 on the release of β-platelet globulin (also known as β-thromboglobulin). This compound is a water-soluble prodrug that undergoes rapid in vivo conversion to its active form, A-85783, a potent and selective antagonist of the platelet-activating factor (PAF) receptor.[1][2] Platelet activation is a critical process in hemostasis and thrombosis, and the release of granular contents, including β-platelet globulin, is a key indicator of this activation.[3][4] Clinical data demonstrates that administration of this compound leads to a significant, dose-dependent inhibition of PAF-induced β-platelet globulin release from platelets. This document provides a comprehensive overview of the signaling pathways, experimental protocols used to determine this effect, and the quantitative data from these studies.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including inflammation and thrombosis.[5] PAF exerts its effects by binding to specific G-protein coupled receptors on the surface of various cells, including platelets. This binding initiates a signaling cascade that leads to platelet shape change, aggregation, and degranulation—the process by which platelets release the contents of their storage granules.

One of the key proteins released from the α-granules of activated platelets is β-platelet globulin (β-thromboglobulin, β-TG). Consequently, the concentration of β-TG in plasma is a widely used biomarker for in vivo platelet activation.

This compound is the prodrug of A-85783, a highly potent antagonist of the PAF receptor. By blocking the PAF receptor, A-85783 can inhibit the downstream signaling that leads to platelet activation and subsequent degranulation. This guide focuses specifically on the evidence demonstrating the inhibitory effect of this compound on the release of β-platelet globulin.

Mechanism of Action and Signaling Pathway

The primary mechanism by which this compound inhibits β-platelet globulin release is through the competitive antagonism of the PAF receptor by its active metabolite, A-85783. The process can be summarized as follows:

-

Administration and Conversion: this compound, a water-soluble compound, is administered and rapidly converted in vivo by serum esterases into the active molecule, A-85783.

-

PAF Receptor Blockade: A-85783 binds to the PAF receptor on the platelet surface, preventing the binding of endogenous PAF.

-

Inhibition of Downstream Signaling: By blocking the receptor, A-85783 prevents the activation of the associated G-protein and the subsequent intracellular signaling cascade. This includes the inhibition of calcium mobilization, which is a critical step for platelet degranulation.

-

Reduced Degranulation: The inhibition of the signaling cascade prevents the fusion of α-granules with the platelet membrane, thereby reducing the release of their contents, including β-platelet globulin.

The following diagram illustrates this inhibitory pathway.

Quantitative Data: Inhibition of β-Platelet Globulin Release

A clinical study involving healthy male volunteers demonstrated that intravenous administration of this compound resulted in a potent and long-lasting inhibition of PAF-induced β-platelet globulin release. Blood samples were taken before and 12 hours after drug administration, and the ex vivo release of β-TG was measured after challenging the samples with PAF.

| Treatment Group | N | β-TG Release (units/mL ± SEM) - Predose | β-TG Release (units/mL ± SEM) - 12h Postdose | % Inhibition (Approx.) | P-value vs. Predose |

| Placebo | 9 | 449 ± 90 | 307 ± 49 | N/A | Not Significant |

| This compound (0.8 mg) | 8 | 405 ± 51 | 54 ± 14 | 86.7% | < 0.005 |

| This compound (2 mg) | 7 | 480 ± 127 | 79 ± 23 | 83.5% | < 0.005 |

| This compound (70 mg) | 6 | 327 ± 72 | 21 ± 10 | 93.6% | < 0.005 |

| Table 1. Ex Vivo PAF-Induced β-Platelet Globulin Release in Healthy Volunteers Following Intravenous Administration of this compound. Data sourced from Dhillon S, et al. (1995). |

Additionally, in vitro studies have shown that both the active form A-85783 and its pyridine N-oxide metabolite are potent inhibitors of PAF-induced β-TG release, with A2 values of 4 nM and 1 nM, respectively.

Experimental Protocols

The following section outlines the methodology for an ex vivo assay to determine the effect of a PAF antagonist like this compound on β-platelet globulin release, based on the principles described in the cited literature.

Objective

To evaluate the pharmacological activity of a PAF receptor antagonist by measuring its effect on ex vivo PAF-induced β-platelet globulin release from whole blood.

Materials

-

Human whole blood from healthy, medication-free volunteers.

-

Anticoagulant (e.g., citrate).

-

Platelet-Activating Factor (PAF) solution.

-

Test compound (this compound) and placebo for administration.

-

β-thromboglobulin ELISA kit.

-

Standard laboratory equipment (pipettes, centrifuges, etc.).

Experimental Workflow

Detailed Procedure

-

Subject Enrollment: Recruit healthy, non-smoking male volunteers (e.g., age 18-40) who have been free of medication for a specified period.

-

Baseline Blood Sampling: Collect a predose peripheral blood sample from each subject into an appropriate anticoagulant.

-

Drug Administration: Administer the test compound (e.g., 0.8 mg, 2 mg, 70 mg of this compound) or placebo intravenously.

-

Postdose Blood Sampling: Collect subsequent blood samples at specified time points (e.g., over 12 hours) after dosing.

-

Ex Vivo Platelet Challenge:

-

Aliquots of whole blood from each time point are challenged with a predetermined concentration of PAF to induce platelet degranulation.

-

Control aliquots are treated with a vehicle solution.

-

-

Incubation: Incubate the samples for a defined period at a controlled temperature to allow for the release reaction to occur.

-

Sample Processing: Stop the reaction and centrifuge the samples to prepare platelet-poor plasma.

-

Quantification of β-Platelet Globulin: Measure the concentration of β-TG in the plasma samples using a validated commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: For each subject and dose group, compare the postdose β-TG release values to the predose values. Utilize appropriate statistical tests, such as a Student's t-test, to determine the significance of any observed inhibition.

Conclusion

The prodrug this compound, through its active metabolite A-85783, is a potent inhibitor of PAF-induced platelet activation. This is clearly demonstrated by its significant, dose-dependent reduction of β-platelet globulin release from platelets. The ex vivo β-TG release assay serves as a robust and clinically relevant method for assessing the pharmacological activity of PAF receptor antagonists. The data strongly support the mechanism of action of this compound and highlight its potential as a therapeutic agent in conditions where PAF-mediated platelet activation is a key pathological factor.

References

- 1. Properties of this compound, a prodrug of A-85783, a highly potent platelet activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ex vivo inhibition of beta-thromboglobulin release following administration to man of this compound, a novel prodrug of a potent platelet activating factor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma levels of beta-thromboglobulin and platelet factor 4 as indices of platelet activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Thromboglobulin, platelet production time and pletelet function in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet Activating Factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Platelet-Activating Factor (PAF) Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes.[1][2] Its effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[1][2] Activation of PAFR triggers a cascade of intracellular signaling events, leading to inflammation, platelet aggregation, increased vascular permeability, and bronchoconstriction.[1] Consequently, the PAF/PAFR signaling axis has been implicated in the pathophysiology of various diseases, including asthma, allergic reactions, cardiovascular diseases, inflammatory disorders, and even cancer. This has made the PAF receptor a compelling target for therapeutic intervention, driving extensive research into the discovery and development of PAF receptor antagonists. These antagonists function by blocking the interaction between PAF and its receptor, thereby mitigating the downstream inflammatory and pathological responses. This technical guide provides an in-depth overview of the discovery and development of PAF receptor antagonists, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Classes of PAF Receptor Antagonists

PAF receptor antagonists are a structurally diverse group of molecules that can be broadly categorized into two main classes: natural products and synthetic compounds.

-

Natural Product Antagonists: A number of compounds isolated from natural sources have been found to possess PAF receptor antagonist activity. Notable examples include:

-

Ginkgolides: Terpene lactones isolated from the leaves of the Ginkgo biloba tree, such as Ginkgolide B (BN-52021), are potent and specific PAF receptor antagonists.

-

Lignans: Compounds like kadsurenone, isolated from the Chinese herb Piper futokadsurae, were among the first potent PAF antagonists discovered.

-

Other Natural Products: Various other natural compounds, including andrographolide, α-bulnesene, cinchonine, and piperine, have also been identified as PAF antagonists.

-

-

Synthetic Antagonists: A wide range of synthetic compounds have been developed as PAF receptor antagonists. These can be further subdivided based on their chemical structures:

-

PAF-like Structures: Early synthetic antagonists, such as CV-3988 and CV-6209, were designed as structural analogs of the PAF molecule.

-

Heterocyclic Compounds: This is a large and diverse class that includes potent antagonists like the thieno-triazolo-diazepine, WEB 2086 (Apafant).

-

Other Synthetic Structures: Numerous other chemical scaffolds have been explored, leading to the development of a wide variety of potent and selective PAF receptor antagonists.

-

Quantitative Data on PAF Receptor Antagonists

The potency and efficacy of PAF receptor antagonists are typically quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of representative antagonists.

Table 1: In Vitro Activity of Selected PAF Receptor Antagonists

| Compound | Chemical Class | Assay | Species | IC50 (µM) | Ki (nM) | pA2 | Reference(s) |

| Natural Products | |||||||

| Ginkgolide B (BN-52021) | Terpenoid | Platelet Aggregation | Human | - | - | 6.38 | |

| Kadsurenone | Lignan | Neutrophil Elastase Release | Human | - | - | - | |

| Synthetic Compounds | |||||||

| WEB 2086 (Apafant) | Thieno-triazolo-diazepine | Platelet Aggregation | Human | 0.17 | 9.9 | 7.31 | |

| CV-3988 | PAF Analogue | Platelet Aggregation | Rabbit | - | - | 5.87 | |

| CV-6209 | PAF Analogue | Platelet Aggregation | Rabbit | 0.075 | - | - | |

| Ro 19-3704 | Benzodiazepine | Neutrophil Elastase Release | Human | - | - | - | |

| SRI 63-675 | Quinolinium | Platelet Aggregation | Human | 3.43 | - | - | |

| SRI 63-675 | Quinolinium | Receptor Binding | Human | 0.37 | - | - |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. pA2: A measure of the potency of a competitive antagonist.

Table 2: In Vivo Activity of Selected PAF Receptor Antagonists

| Compound | Animal Model | PAF-Induced Effect | Route of Administration | ED50 | Reference(s) |

| SRI 63-675 | Rat | Hypotension | i.v. | 32 µg/kg | |

| SRI 63-675 | Guinea Pig | Hemoconcentration | i.v. | 17 µg/kg | |

| SRI 63-675 | Guinea Pig | Bronchoconstriction | i.v. | 24 µg/kg | |

| CV-6209 | Rat | Hypotension | - | - | |

| CV-6209 | Mouse | Lethality | - | - |

ED50: Half-maximal effective dose.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of PAF receptor antagonists.

PAF-Induced Platelet Aggregation Assay

This assay is a fundamental in vitro method to assess the ability of a compound to inhibit PAF-induced platelet aggregation.

Materials:

-

Freshly drawn human or rabbit venous blood collected into tubes containing 3.8% trisodium citrate (9:1, v/v).

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Platelet Activating Factor (PAF).

-

Test compounds (potential PAF receptor antagonists).

-

Saline or appropriate vehicle for dissolving compounds.

-

Platelet aggregometer.

Procedure:

-

Preparation of PRP and PPP:

-

Centrifuge the citrated whole blood at a low speed (e.g., 240 x g) for 10 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

-

Aggregation Measurement:

-

Pipette a specific volume of PRP into the aggregometer cuvettes and allow it to equilibrate at 37°C with stirring.

-

Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

-

Add the test compound or vehicle to the PRP and incubate for a defined period (e.g., 2 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value of the antagonist by plotting the percentage of inhibition against the log concentration of the antagonist.

-

Radioligand Receptor Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from rabbit platelets or a recombinant cell line).

-

Radiolabeled PAF receptor ligand (e.g., [3H]PAF).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup:

-

In a microtiter plate or microcentrifuge tubes, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound or unlabeled PAF (for competition curve).

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PAF) from the total binding.

-

Calculate the percentage of inhibition of specific binding by the test compound.

-

Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

-

In Vivo Model of PAF-Induced Hypotension

This in vivo assay evaluates the ability of a PAF receptor antagonist to block the hypotensive effects of PAF in an animal model.

Materials:

-

Anesthetized rats or other suitable animal models.

-

Catheters for intravenous administration and blood pressure monitoring.

-

Blood pressure transducer and recording system.

-

Platelet Activating Factor (PAF).

-

Test compounds.

-

Saline or appropriate vehicle.

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and insert catheters into a vein (for drug and PAF administration) and an artery (for blood pressure measurement).

-

Allow the animal to stabilize.

-

-

Baseline Measurement:

-

Record the baseline mean arterial pressure (MAP).

-

-

Antagonist Administration:

-

Administer the test compound or vehicle intravenously.

-

-

PAF Challenge:

-

After a defined period, administer a bolus intravenous injection of PAF to induce a hypotensive response.

-

-

Blood Pressure Monitoring:

-

Continuously monitor and record the arterial blood pressure.

-

-

Data Analysis:

-

Measure the maximum decrease in MAP following the PAF challenge in both vehicle- and antagonist-treated groups.

-

Calculate the percentage of inhibition of the PAF-induced hypotensive response by the antagonist.

-

Determine the ED50 value of the antagonist.

-

Mandatory Visualizations

Signaling Pathways of the PAF Receptor

The following diagram illustrates the major signaling pathways activated upon PAF binding to its receptor.

Caption: Simplified signaling cascade of the Platelet-Activating Factor (PAF) receptor.

General Workflow for PAF Receptor Antagonist Discovery

The diagram below outlines a typical workflow for the discovery and preclinical development of PAF receptor antagonists.

Caption: A generalized workflow for the discovery of PAF receptor antagonists.

Logical Relationship of PAF Antagonist Classes

This diagram illustrates the classification of different PAF receptor antagonists.

Caption: Classification of PAF receptor antagonists based on their origin and structure.

Conclusion

The discovery and development of PAF receptor antagonists represent a significant effort in the field of pharmacology to modulate inflammatory and allergic responses. From the initial identification of natural product inhibitors to the rational design of potent and selective synthetic molecules, the field has made substantial progress. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working on this important therapeutic target. Continued research, leveraging advanced screening technologies and a deeper understanding of the PAF receptor's structure and signaling, holds the promise of delivering novel and effective therapies for a range of debilitating diseases.

References

Methodological & Application

Application Notes and Protocols for Putative "Abt-299" Compounds in Animal Models of Inflammation

Disclaimer: The compound "Abt-299" does not correspond to a known entity in publicly available scientific literature. It is presumed to be a typographical error. Based on the context of "animal models of inflammation," this document provides detailed application notes and protocols for two plausible candidates: ABT-102 , a TRPV1 antagonist, and Lactobacillus plantarum 299v (Lp 299v) , a probiotic strain. Researchers should verify the identity of their compound of interest before proceeding with any experimental work.

Section 1: ABT-102 in Animal Models of Inflammatory Pain

Introduction

ABT-102 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1] The TRPV1 receptor is a non-selective cation channel that is activated by a variety of noxious stimuli, including heat, capsaicin, and protons (low pH), which are often present in inflamed tissues.[1][2] By blocking the TRPV1 receptor, ABT-102 has demonstrated efficacy in reducing pain and hyperalgesia in several preclinical models of inflammatory and neuropathic pain.[1][3]

Mechanism of Action

Inflammatory mediators such as prostaglandins, bradykinin, and nerve growth factor (NGF) can sensitize TRPV1 channels, lowering their activation threshold and contributing to a state of heightened pain sensitivity (hyperalgesia). ABT-102 acts as a competitive antagonist at the TRPV1 receptor, preventing its activation by endogenous ligands and thereby reducing the downstream signaling that leads to pain perception. This makes ABT-102 a promising therapeutic agent for inflammatory pain conditions.

Data Presentation: ABT-102 in Rodent Models

| Animal Model | Species | Route of Administration | Dosage Range | Key Findings |

| Inflammatory Pain (CFA) | Rat | Intraplantar | Not Specified | Enhanced attenuation of heat-evoked firing of dorsal horn neurons. |

| Post-Operative Pain | Rodent | Oral (gavage) | Not Specified | Increased analgesic activity with repeated administration. |

| Osteoarthritic Pain | Rodent | Oral (gavage) | Not Specified | Increased analgesic activity with repeated administration over 5-12 days. |

| Bone Cancer Pain | Rodent | Oral (gavage) | Not Specified | Decreased spontaneous pain behaviors and evoked thermal and mechanical hyperalgesia. |

Experimental Protocols

This model induces a robust and sustained inflammatory response, characterized by paw edema, erythema, and thermal and mechanical hyperalgesia.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Complete Freund's Adjuvant (CFA) (Sigma-Aldrich)

-

ABT-102

-

Vehicle for ABT-102 (e.g., 0.5% methylcellulose in sterile water)

-

27-gauge needles and 1 mL syringes

-

Plantar test apparatus (for thermal hyperalgesia)

-

Von Frey filaments (for mechanical allodynia)

Protocol:

-

Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.

-

Baseline Measurements: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.

-

Induction of Inflammation: Anesthetize the rats lightly with isoflurane. Inject 100 µL of CFA into the plantar surface of the right hind paw.

-

Drug Administration:

-

Prepare a stock solution of ABT-102 in the chosen vehicle.

-

Administer ABT-102 or vehicle via oral gavage at the desired dose and time point(s) (e.g., 30 minutes before CFA injection or as a post-treatment).

-

-

Assessment of Hyperalgesia:

-

Thermal Hyperalgesia: At various time points post-CFA injection (e.g., 2, 4, 6, and 24 hours), place the rat on the glass surface of the plantar test apparatus. Apply a radiant heat source to the plantar surface of the inflamed paw and record the latency to paw withdrawal.

-

Mechanical Allodynia: Place the rat in a chamber with a mesh floor. Apply von Frey filaments of increasing force to the plantar surface of the inflamed paw and determine the force at which the rat withdraws its paw.

-

-

Data Analysis: Compare the withdrawal latencies and thresholds between the ABT-102-treated and vehicle-treated groups.

This is an acute model of inflammation used to assess the anti-edematous effects of compounds.

Materials:

-

Male CD-1 mice (25-30 g)

-

Lambda-carrageenan (1% w/v in sterile saline)

-

ABT-102

-

Vehicle for ABT-102

-

Plethysmometer or digital calipers

-

27-gauge needles and 1 mL syringes

Protocol:

-

Baseline Paw Volume: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or calipers.

-

Drug Administration: Administer ABT-102 or vehicle orally or intraperitoneally at the desired dose, typically 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each mouse at each time point relative to its baseline volume. Compare the edema development between the ABT-102 and vehicle groups.

Visualizations

Caption: ABT-102 blocks the activation of the TRPV1 channel by inflammatory stimuli.

References

Application Notes and Protocols for Abt-299 in Cell Culture Experiments

A Note on Terminology: The compound "Abt-299" is not widely referenced in scientific literature. It is possible that this is a typographical error for either Bay-299 , a potent TAF1 inhibitor, or ABT-199 (Venetoclax) , a well-established BCL-2 inhibitor. Both compounds are frequently used in cancer cell culture research to induce apoptosis. This document provides detailed information and protocols for both Bay-299 and ABT-199 to ensure comprehensive guidance for your research needs.

Section 1: Bay-299 (TAF1 Inhibitor)

Mechanism of Action: Bay-299 is a potent and selective inhibitor of the TATA-Box Binding Protein Associated Factor 1 (TAF1). TAF1 is a critical component of the transcription factor IID (TFIID) complex and plays a vital role in transcriptional regulation. Inhibition of TAF1 by Bay-299 has been shown to disrupt cell cycle progression and induce apoptosis in cancer cells, particularly in acute myeloid leukemia (AML).[1][2] The induction of cell death by Bay-299 is multifaceted, involving the upregulation of cell cycle inhibitors and genes promoting pyroptosis.[1][2]

Quantitative Data: Recommended Dosage of Bay-299

The optimal concentration of Bay-299 can vary significantly depending on the cell line. It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line.

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 1060 | [3] |

| MV4-11 | Acute Myeloid Leukemia | 2630 | |

| 769-P | Renal Cancer | 3210 | |

| Jurkat | T-cell Leukemia | 3900 | |

| NCI-H526 | Small Cell Lung Cancer | 6860 | |

| CHL-1 | Melanoma | 7400 | |

| 5637 | Bladder Cancer | 7980 |

Note: In a study on AML cell lines MV4-11 and NB4, a concentration of 4 µM Bay-299 was shown to cause total cell death after 48 hours.

Experimental Protocols

1. Cell Viability Assay (CCK-8/MTT)

This protocol outlines the steps to determine the effect of Bay-299 on cell viability.

Materials:

-

Bay-299

-

Complete cell culture medium

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a serial dilution of Bay-299 in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Bay-299. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for Apoptosis Markers

This protocol is for detecting the cleavage of apoptosis-related proteins following Bay-299 treatment.

Materials:

-

Bay-299

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with the desired concentrations of Bay-299 for a specified time. Harvest the cells and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins. Use a loading control like β-actin to ensure equal protein loading.

Visualizations

Caption: Bay-299 inhibits TAF1, leading to cell cycle arrest and apoptosis.

Caption: Workflow for cell viability and western blot experiments.

Section 2: ABT-199 (Venetoclax) (BCL-2 Inhibitor)

Mechanism of Action: ABT-199, also known as Venetoclax, is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). BCL-2 sequesters pro-apoptotic proteins like BIM, preventing them from activating the mitochondrial apoptosis pathway. By binding to BCL-2, ABT-199 releases these pro-apoptotic proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

Quantitative Data: Recommended Dosage of ABT-199

The sensitivity to ABT-199 is highly dependent on the cell line's reliance on BCL-2 for survival. A dose-response study is crucial.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| LOUCY | T-cell Acute Lymphoblastic Leukemia | 18 | |

| OCI-AML3 | Acute Myeloid Leukemia | Varies (24h: >10µM, 48h: ~5µM, 72h: ~1µM) | |

| THP-1 | Acute Monocytic Leukemia | Varies (24h: >10µM, 48h: ~2µM, 72h: ~0.5µM) | |

| MV4-11 | Acute Myeloid Leukemia | Varies (24h: ~1µM, 48h: ~0.1µM, 72h: ~0.05µM) | |

| MOLM13 | Acute Myeloid Leukemia | Varies (24h: ~0.1µM, 48h: ~0.02µM, 72h: ~0.01µM) | |

| CHP126 | Neuroblastoma | ~10-100 | |

| KCNR | Neuroblastoma | ~10-100 | |

| SJNB12 | Neuroblastoma | ~10-100 | |

| A549 | Lung Carcinoma | 1500 |

Note: For primary AML patient samples, the median IC50 was approximately 10 nM.

Experimental Protocols

1. Cell Viability Assay (MTT/CellTiter-Glo)

This protocol is to assess the cytotoxic effect of ABT-199.

Materials:

-

ABT-199 (Venetoclax)

-

Complete cell culture medium

-

96-well plates

-

MTT or CellTiter-Glo® Reagent

-

Solubilization solution (for MTT)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density in 100 µL of medium and incubate for 24 hours.

-

Compound Treatment: Add various concentrations of ABT-199 to the wells.

-

Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

-

Assay:

-

For MTT: Add MTT reagent, incubate, and then add solubilization solution.

-

For CellTiter-Glo®: Add an equal volume of CellTiter-Glo® Reagent to each well, mix, and incubate for 10 minutes.

-

-

Measurement: Read absorbance (MTT) or luminescence (CellTiter-Glo®) with a microplate reader.

-

Data Analysis: Determine the IC50 value from the dose-response curve.

2. Western Blot for BCL-2 Family Proteins and Apoptosis Markers

This protocol allows for the analysis of changes in BCL-2 family protein interactions and apoptosis induction.

Materials:

-

ABT-199

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE and transfer materials

-

Blocking buffer

-

Primary antibodies (e.g., anti-BCL-2, anti-BIM, anti-BAX, anti-Cleaved Caspase-3, anti-Cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treatment and Lysis: Treat cells with ABT-199. For analysis of protein interactions, immunoprecipitation for BCL-2 can be performed. For apoptosis markers, proceed directly to cell lysis.

-

Protein Quantification, SDS-PAGE, and Transfer: Follow standard western blot procedures.

-

Antibody Incubation and Detection: Probe the membrane with primary antibodies against BCL-2 family members and apoptosis markers.

-

Analysis: Observe the release of BIM from BCL-2 and the cleavage of caspase-3 and PARP to confirm the induction of apoptosis.

Visualizations

Caption: ABT-199 inhibits BCL-2, leading to apoptosis via the mitochondrial pathway.

Caption: Workflow for assessing apoptosis after ABT-199 treatment.

References

Abt-299 solubility and preparation for research use.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of ABT-299 for research use. This compound is a potent and specific platelet-activating factor (PAF) receptor antagonist. It is an aqueous soluble prodrug of A-85783, which is the active metabolite.

Physicochemical and Solubility Data

This compound is characterized by its aqueous solubility, a key feature for a prodrug designed for in vivo efficacy. While specific quantitative solubility data in various solvents is not extensively published, the available information from primary research consistently highlights its solubility in aqueous solutions.

| Property | Data | Source |

| Chemical Formula | C₃₂H₂₈ClFN₄O₄S | AbMole BioScience |

| Molecular Weight | 619.11 g/mol | AbMole BioScience |

| Solubility | Aqueous soluble | [1] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | AbMole BioScience Product Information |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | AbMole BioScience Product Information |

Experimental Protocols

1. Preparation of this compound for In Vitro Assays

This protocol is designed for preparing a stock solution of this compound for use in various in vitro experiments, such as cell-based assays or receptor binding studies.

Materials:

-

This compound powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Add the appropriate volume of sterile, deionized water or PBS to the powder to achieve the desired stock concentration. Based on its description as "aqueous soluble," a starting concentration of 1-10 mg/mL can be targeted.

-

Vortex the solution for 1-2 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particulates. If particulates are present, the solution can be sonicated for 5-10 minutes or filtered through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C as recommended.

2. Formulation of this compound for In Vivo Studies

The following protocols provide guidance for preparing this compound for intravenous (IV) and oral (PO) administration in animal models, based on its aqueous solubility and general practices for in vivo drug delivery.

a) Intravenous (IV) Formulation

Vehicle: Sterile saline (0.9% NaCl) or 5% dextrose in water (D5W).

Procedure:

-

Calculate the total amount of this compound required based on the dose, number of animals, and dosing volume.

-

Prepare the required volume of sterile saline or D5W.

-

Directly dissolve the weighed this compound powder in the sterile vehicle.

-

Gently warm the solution (e.g., to 37°C) and vortex or sonicate if necessary to aid dissolution.

-

Ensure the final solution is clear and free of particulates. If necessary, filter through a 0.22 µm sterile syringe filter.

-

The final formulation should be prepared fresh on the day of the experiment.

b) Oral Gavage (PO) Formulation

Vehicle: Deionized water or a suitable aqueous-based vehicle.

Procedure:

-

Determine the required concentration of this compound based on the desired dose and the gavage volume for the animal model (typically 5-10 mL/kg for mice and rats).

-

Weigh the necessary amount of this compound.

-

Suspend or dissolve the powder in the appropriate volume of deionized water.

-

Vortex thoroughly to ensure a homogenous solution or suspension.

-

For suspensions, ensure it is well-mixed immediately before each administration to guarantee uniform dosing.

-

The formulation should be prepared fresh daily.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its use in research.

References

Application Notes: Utilizing Bcl-2 Family Inhibitors (e.g., ABT-263/Navitoclax) in Cardiovascular Disease Models

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, playing a critical role in determining cell fate.[1] This family includes both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). The ratio of these proteins is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in numerous pathologies, including cardiovascular diseases.[1][2] Small molecule inhibitors targeting anti-apoptotic Bcl-2 proteins, often referred to as BH3 mimetics, have emerged as powerful tools to induce apoptosis in targeted cell populations.

ABT-263 (Navitoclax) is a potent, orally bioavailable BH3 mimetic that inhibits Bcl-2, Bcl-xL, and Bcl-w, but not Mcl-1.[3][4] Originally developed as an anti-cancer agent, its ability to selectively eliminate cells has led to its investigation in other fields, notably for its senolytic activity—the targeted clearance of senescent cells. As cellular senescence is increasingly recognized as a contributor to age-related cardiovascular diseases like atherosclerosis, ABT-263 provides a valuable pharmacological tool for studying these processes.

These notes provide an overview and detailed protocols for using Bcl-2 inhibitors like ABT-263 to investigate therapeutic hypotheses in preclinical models of cardiovascular disease.

Mechanism of Action

In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane. In pathological conditions such as myocardial ischemia or within atherosclerotic plaques, this balance can be disrupted.

ABT-263 mimics the action of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing Bax and Bak. Freed from inhibition, Bax and Bak oligomerize in the mitochondrial membrane, forming pores that lead to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in programmed cell death.

Protocols

Protocol 1: In Vivo Atherosclerosis Study in ApoE-/- Mice

This protocol describes the use of ABT-263 to study the effects of senescent cell clearance on advanced atherosclerotic plaques in a mouse model.

1. Animal Model and Diet:

-

Use male or female Apolipoprotein E-deficient (ApoE-/-) mice, 8-10 weeks of age.

-

Induce atherosclerosis by feeding a high-fat "Western" diet (e.g., 21% fat, 0.15% cholesterol) for 18 weeks to establish advanced lesions.

2. ABT-263 Formulation and Administration:

-

Formulation: Prepare ABT-263 in a vehicle solution of 10% ethanol, 30% polyethylene glycol 400 (PEG400), and 60% Phosal 50 PG.

-

Dosing: Administer ABT-263 at a dose of 50-100 mg/kg body weight via oral gavage. A vehicle-only group should be used as a control.

-

Schedule: Dose the animals daily for a period of 6 to 9 weeks while continuing the Western diet.

3. Monitoring:

-

Monitor animal body weight and general health status weekly.

-

Note: High doses of ABT-263 (100 mg/kg) have been associated with significant mortality in this model. Be prepared for adverse events and consult with institutional animal care and use committees on humane endpoints.

4. Endpoint Analysis and Tissue Collection:

-

At the end of the treatment period, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Excise the heart and the aortic tree. The brachiocephalic artery is a common site for detailed plaque analysis.

5. Histological and Immunohistochemical Analysis:

-

Embed the brachiocephalic artery in Optimal Cutting Temperature (OCT) compound and prepare serial cryosections.

-

Plaque Size: Perform Oil Red O staining to visualize neutral lipids and quantify the lesion area.

-

Fibrous Cap Thickness: Use Masson's Trichrome stain to visualize collagen and measure the thickness of the fibrous cap.

-

Cellular Composition: Use immunofluorescence staining for:

- Smooth Muscle Cells (SMCs): α-SMA (alpha-smooth muscle actin) antibody.

- Endothelial Cells (ECs): CD31 antibody.

- Macrophages: CD68 antibody.

-

Apoptosis: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells within the plaque.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Expression of bcl-2 protein, an inhibitor of apoptosis, and Bax, an accelerator of apoptosis, in ventricular myocytes of human hearts with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]

- 4. The BH3 mimetic ABT-737 targets selective Bcl-2 proteins and efficiently induces apoptosis via Bak/Bax if Mcl-1 is neutralized - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing In Vivo Efficacy of PARP Inhibitors

These application notes provide a detailed protocol for assessing the in vivo efficacy of a representative PARP (Poly ADP-ribose polymerase) inhibitor, using ABT-888 (Veliparib) as an exemplary agent. The protocols are intended for researchers, scientists, and drug development professionals working in oncology and translational medicine.

Introduction to PARP Inhibitors

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and apoptosis.[1] PARP inhibitors are a class of targeted cancer therapies that exploit tumor cell vulnerabilities in DNA repair mechanisms. In cancers with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, PARP inhibitors induce synthetic lethality, leading to selective cancer cell death while sparing normal cells.[2][3] The primary mechanism of action involves the inhibition of PARP's enzymatic activity and the trapping of PARP-DNA complexes, which leads to the accumulation of DNA double-strand breaks that cannot be repaired in HR-deficient cells.[4][5]

Key Signaling Pathway

The efficacy of PARP inhibitors is intrinsically linked to their role in the DNA damage response (DDR) pathway. The following diagram illustrates the simplified signaling cascade.

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol describes the assessment of a PARP inhibitor's anti-tumor efficacy in a subcutaneous xenograft mouse model.

1. Cell Culture and Animal Models

-